molecular formula C8H9Cl2N3 B13924904 4-(1H-imidazol-5-yl)pyridine 2HCl

4-(1H-imidazol-5-yl)pyridine 2HCl

Cat. No.: B13924904
M. Wt: 218.08 g/mol
InChI Key: GZKCYDSARGXMTC-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-5-yl)pyridine dihydrochloride is a heterocyclic compound that combines the structural features of both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-5-yl)pyridine dihydrochloride typically involves the construction of the imidazole ring followed by its fusion with the pyridine ring. Common synthetic methods include:

Industrial Production Methods: Industrial production often employs optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-5-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

Scientific Research Applications

4-(1H-Imidazol-5-yl)pyridine dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-5-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Uniqueness: 4-(1H-Imidazol-5-yl)pyridine dihydrochloride is unique due to its specific arrangement of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H9Cl2N3

Molecular Weight

218.08 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)pyridine;dihydrochloride

InChI

InChI=1S/C8H7N3.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h1-6H,(H,10,11);2*1H

InChI Key

GZKCYDSARGXMTC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=CN2.Cl.Cl

Origin of Product

United States

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